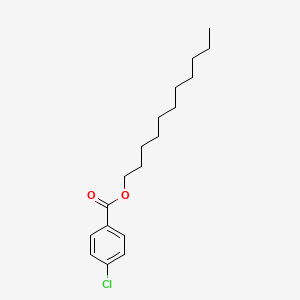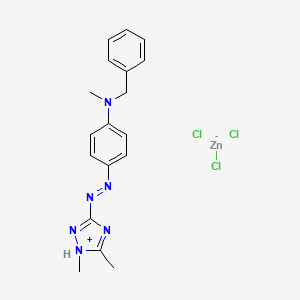
1H-1,2,4-Triazolium, dimethyl-3-((4-(methyl(phenylmethyl)amino)phenyl)azo)-, trichlorozincate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazolium, dimethyl-3-((4-(methyl(phenylmethyl)amino)phenyl)azo)-, trichlorozincate(1-) is a complex organic-metal salt compound. It is known for its unique structure, which includes a triazolium ring and a trichlorozincate anion. This compound has various applications in scientific research, particularly in the fields of chemistry and materials science .
Preparation Methods
The synthesis of 1H-1,2,4-Triazolium, dimethyl-3-((4-(methyl(phenylmethyl)amino)phenyl)azo)-, trichlorozincate(1-) involves several steps. The primary synthetic route includes the reaction of dimethyl-1H-1,2,4-triazole with 4-(methyl(phenylmethyl)amino)benzene diazonium salt in the presence of zinc chloride. The reaction conditions typically involve controlled temperatures and specific pH levels to ensure the formation of the desired product .
Chemical Reactions Analysis
1H-1,2,4-Triazolium, dimethyl-3-((4-(methyl(phenylmethyl)amino)phenyl)azo)-, trichlorozincate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, often resulting in the cleavage of the azo group.
Substitution: The triazolium ring can participate in substitution reactions, where different substituents can replace the existing groups on the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1H-1,2,4-Triazolium, dimethyl-3-((4-(methyl(phenylmethyl)amino)phenyl)azo)-, trichlorozincate(1-) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic-metal compounds.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazolium, dimethyl-3-((4-(methyl(phenylmethyl)amino)phenyl)azo)-, trichlorozincate(1-) involves its interaction with specific molecular targets. The triazolium ring and the azo group play crucial roles in its activity. The compound can interact with various enzymes and proteins, affecting their function and leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1H-1,2,4-Triazolium, dimethyl-3-((4-(methyl(phenylmethyl)amino)phenyl)azo)-, trichlorozincate(1-) can be compared with other similar compounds, such as:
- 1H-1,2,4-Triazolium, dimethyl-3-((4-(methyl(phenylmethyl)amino)phenyl)azo)-, tetrachlorozincate(2-)
- 1H-1,2,4-Triazolium, dimethyl-3-((4-(methyl(phenylmethyl)amino)phenyl)azo)-, dichlorozincate(1-)
These compounds share similar structures but differ in the number and type of anions present. The unique properties of 1H-1,2,4-Triazolium, dimethyl-3-((4-(methyl(phenylmethyl)amino)phenyl)azo)-, trichlorozincate(1-) make it particularly useful in specific applications .
Properties
CAS No. |
52769-39-8 |
|---|---|
Molecular Formula |
C18H21N6.Cl3Zn C18H21Cl3N6Zn |
Molecular Weight |
493.1 g/mol |
IUPAC Name |
N-benzyl-4-[(1,5-dimethyl-1H-1,2,4-triazol-1-ium-3-yl)diazenyl]-N-methylaniline;trichlorozinc(1-) |
InChI |
InChI=1S/C18H20N6.3ClH.Zn/c1-14-19-18(22-24(14)3)21-20-16-9-11-17(12-10-16)23(2)13-15-7-5-4-6-8-15;;;;/h4-12H,13H2,1-3H3;3*1H;/q;;;;+2/p-2 |
InChI Key |
UJMDVTKFXQDFKJ-UHFFFAOYSA-L |
Canonical SMILES |
CC1=NC(=N[NH+]1C)N=NC2=CC=C(C=C2)N(C)CC3=CC=CC=C3.Cl[Zn-](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Cyclohexadien-1-one, 4,4'-[3-(2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)-1,2-cyclopropanediylidene]bis[2,6-bis(1,1-dimethylethyl)-](/img/structure/B13801151.png)
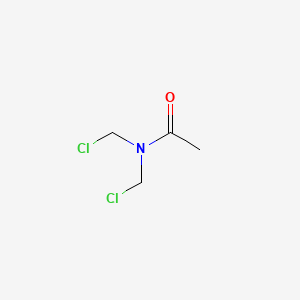
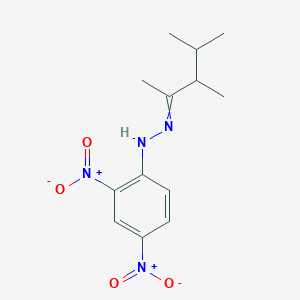
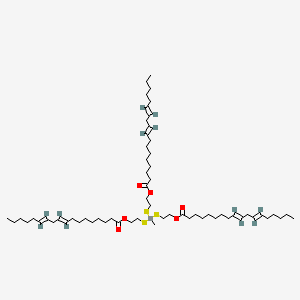

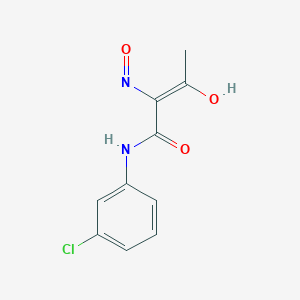


![N-(2,3,4-trimethoxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)hydroxylamine](/img/structure/B13801183.png)
![(S)-3-[2-(3-Bromo-phenyl)-2-oxo-ethylsulfanyl]-2-tert-butoxycarbonylamino-propionic acid methyl ester](/img/structure/B13801198.png)
![N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13801201.png)
